Antineoplastic-630680
Übersicht
Beschreibung
Antineoplastic drugs are used to treat cancer. They work by inhibiting the growth of cancer cells .
Synthesis Analysis
The synthesis of antineoplastic drugs involves complex organic chemistry processes. The design and synthesis of these drugs often involve molecular hybridization approaches .Molecular Structure Analysis
The molecular structure of antineoplastic drugs is analyzed using various computational and experimental techniques .Chemical Reactions Analysis
The chemical reactions involving antineoplastic drugs are studied using various analytical methods .Physical and Chemical Properties Analysis
The physical and chemical properties of antineoplastic drugs are analyzed using various analytical methods .Wissenschaftliche Forschungsanwendungen
Trends and Focus in Antineoplastic Research
Zhang, Chen, Lu, and Ouyang (2020) explored the scientific research and technological development trends of antineoplastics targeting PD-1/PD-L1. Their study, based on scientometrics and patentometrics, analyzed publications and patents to identify trends and focus areas in antineoplastic research. Key areas of focus include immune escape mechanisms, biomarkers related to efficacy and prognosis, immune-related adverse events, drug design, and preparation. This comprehensive overview helps understand the evolving landscape of antineoplastic research (Zhang, Chen, Lu, & Ouyang, 2020).
Environmental Impact and Risk Assessment
Kümmerer, Haiß, Schuster, Hein, and Ebert (2016) investigated the environmental impact of antineoplastic drugs, emphasizing their presence in wastewater and aquatic environments. The study highlighted the need for an in-depth risk assessment and recommended a case-by-case evaluation of the risks associated with these drugs in the environment, particularly those with DNA-damaging properties (Kümmerer et al., 2016).
Off-Label Use and Scientific Support in Oncology
Fernandez and colleagues (2019) conducted a study on the off-label use of antineoplastic drugs in oncology, analyzing patterns and the level of scientific evidence supporting this practice. The study found that off-label use, primarily focused on a small group of tumors at advanced stages, occurs under palliative therapeutic strategies with high levels of clinical evidence. This research highlights the importance of exploring off-label applications to maximize the potential of antineoplastic drugs in cancer treatment (Fernandez et al., 2019).
Active Targeting Strategies for Drug Nanocarriers
Basile, Pignatello, and Passirani (2012) discussed the development of active targeting strategies for anticancer drug nanocarriers, an essential area in enhancing the therapeutic efficacy of antineoplastics while reducing side toxicity. The review covered various nanoparticle types and highlighted the need to balance targeting efficiency with longevity in the bloodstream, underlining the evolving nature of drug delivery strategies in cancer treatment (Basile, Pignatello, & Passirani, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C55H66N10O14S2/c1-26(2)81-51-42-50(75)65(10)55(22-28(55)4)53(77)79-24-35(60-45(70)40-38(66)19-31-15-11-13-17-33(31)58-40)43(68)56-29(5)47(72)62(7)37(25-80-51)49(74)64(9)54(21-27(54)3)52(76)78-23-36(44(69)57-30(6)48(73)63(42)8)61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41/h11-20,26-30,35-37,42,51,66-67H,21-25H2,1-10H3,(H,56,68)(H,57,69)(H,60,70)(H,61,71) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUZLQWDPUHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC(C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66N10O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120832-02-2 | |
Record name | UK 65662 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120832022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.